molecular formula C5H7FO3S B12053222 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

Cat. No.: B12053222
M. Wt: 166.17 g/mol
InChI Key: HVQHLNVMEKMUEA-UHFFFAOYSA-N
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Description

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is an organic compound with a unique structure that includes a propynyl group attached to an ethanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride typically involves the reaction of propargyl alcohol with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize efficiency and yield. The product is then purified using standard industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration or hydrogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.

Major Products

    Substitution Products: Formation of sulfonamides or sulfonate esters.

    Addition Products: Formation of alkenes or alkanes from the alkyne group.

    Oxidation Products: Formation of sulfonic acids.

Scientific Research Applications

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form stable compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The alkyne group can participate in addition reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-propyn-1-yloxy)ethanol
  • 2-(2-propyn-1-yloxy)ethylamine
  • 2-(2-propyn-1-yloxy)benzoic acid

Uniqueness

2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and an alkyne group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its reactivity and stability also make it valuable in various research applications.

Properties

Molecular Formula

C5H7FO3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-prop-2-ynoxyethanesulfonyl fluoride

InChI

InChI=1S/C5H7FO3S/c1-2-3-9-4-5-10(6,7)8/h1H,3-5H2

InChI Key

HVQHLNVMEKMUEA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCS(=O)(=O)F

Origin of Product

United States

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